![molecular formula C13H10N2OS B2460050 1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline CAS No. 936075-92-2](/img/structure/B2460050.png)
1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline
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Description
“1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” consists of an isoquinoline group attached to an oxazol-3-yl group via a sulfanyl bridge . The oxazol-3-yl group is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” are not fully detailed in the resources I have. The compound has a molecular weight of 242.30 and a molecular formula of C13H10N2OS . Other properties such as boiling point and storage conditions are not specified .Mechanism of Action
The mechanism of action of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” is not specified in the resources I have. Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities , but the specific mechanism of action would depend on the exact structure and the biological system .
Future Directions
The future directions for research on “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” could involve exploring its potential biological activities, given the known activities of oxazole derivatives . Further studies could also focus on developing specific synthesis methods for this compound and investigating its chemical reactions.
properties
IUPAC Name |
3-(isoquinolin-1-ylsulfanylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-2-4-12-10(3-1)5-7-14-13(12)17-9-11-6-8-16-15-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDESRCSGETMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline |
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